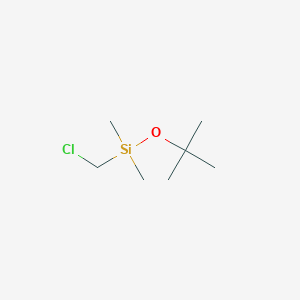![molecular formula C12H18N4O B14000172 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide CAS No. 66975-09-5](/img/structure/B14000172.png)
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide group attached to a triazene moiety, which is further substituted with butan-2-yl and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide typically involves the following steps:
Formation of the Triazene Group: The triazene group can be synthesized by reacting an appropriate amine with nitrous acid, followed by the addition of a secondary amine.
Attachment of the Benzamide Group: The benzamide group is introduced through a coupling reaction between the triazene intermediate and a benzoyl chloride derivative.
Substitution with Butan-2-yl and Methyl Groups: The final step involves the substitution of the triazene moiety with butan-2-yl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.
Substitution: The benzamide and triazene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives such as nitroso compounds or oxides.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Substituted benzamides or triazene derivatives.
Scientific Research Applications
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity and signal transduction.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzoic acid
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzylamine
- 4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzyl alcohol
Uniqueness
4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide stands out due to its specific substitution pattern and the presence of both benzamide and triazene groups
Properties
CAS No. |
66975-09-5 |
|---|---|
Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
4-[[butan-2-yl(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C12H18N4O/c1-4-9(2)16(3)15-14-11-7-5-10(6-8-11)12(13)17/h5-9H,4H2,1-3H3,(H2,13,17) |
InChI Key |
JDEXYIJGPBRGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)N=NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


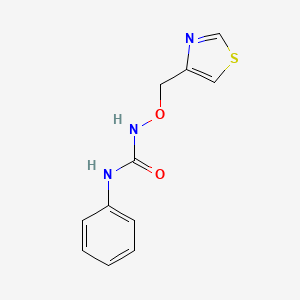

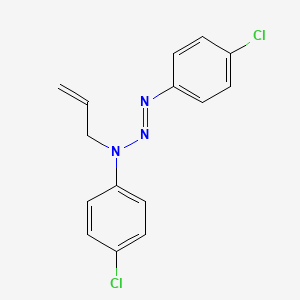
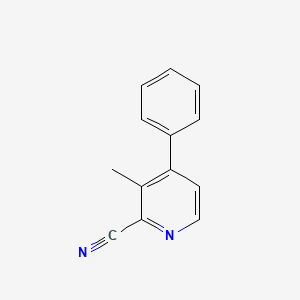
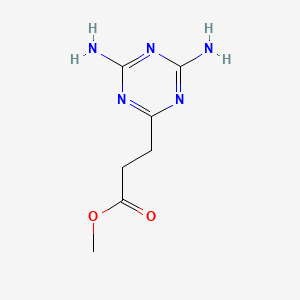
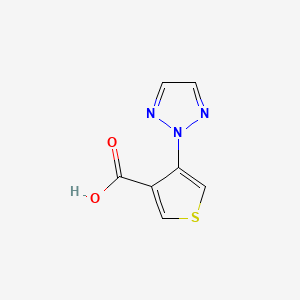
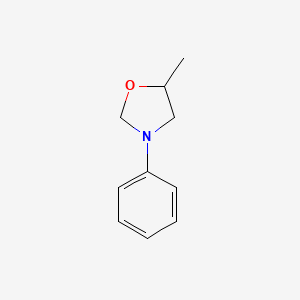
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
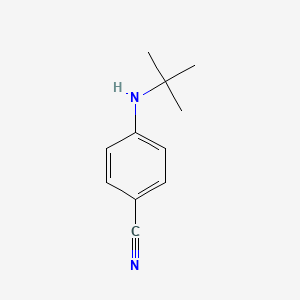
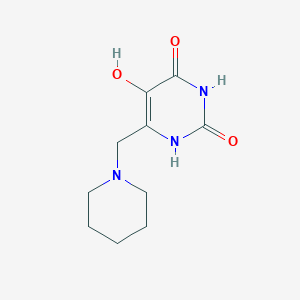
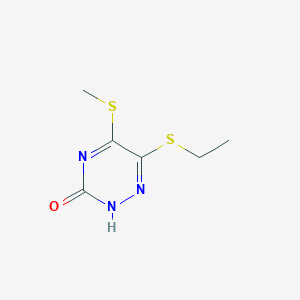

![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
